3-(2-氯苯基)-5-甲基异恶唑-4-甲酰氯

描述

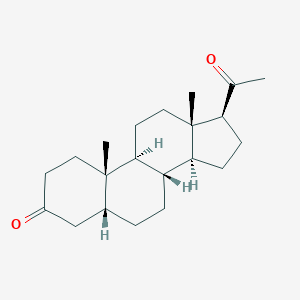

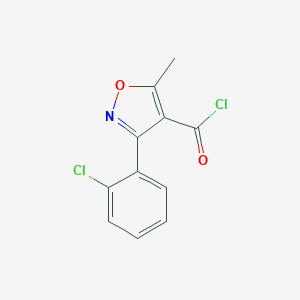

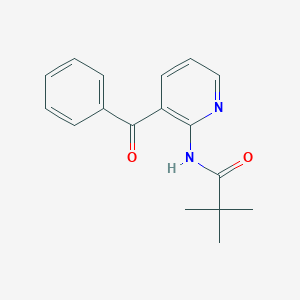

The compound “3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride” is a laboratory chemical with the CAS number 25629-50-9 . It is also known as "4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-" . The IUPAC name for this compound is "3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride" .

Physical And Chemical Properties Analysis

The compound “3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride” has a molecular weight of 256.08 g/mol . Its molecular formula is C11H7Cl2NO2 . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用

Anticonvulsant Activity

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds have been tested in acute models of epilepsy, such as maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The most active substance demonstrated more beneficial ED50 and protective index values than the reference drug—valproic acid, indicating a strong potential for development into anticonvulsant medications.

Antinociceptive Properties

In addition to anticonvulsant properties, these derivatives have also been investigated for their antinociceptive (pain-relieving) activity. This is particularly relevant as anticonvulsant drugs are often effective in neuropathic pain management. The evaluation in the formalin model of tonic pain has shown promising results, suggesting these compounds could be developed into new pain management therapies .

Interaction with Neuronal Channels

The molecular mechanism of action for the most active compound in the series is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be a target for the treatment of various neurological disorders .

Neuroprotective and Hepatoprotective Effects

The neurotoxic and hepatotoxic properties of these compounds have been assessed, and they have shown no significant cytotoxic effect. This indicates a potential for safe therapeutic use, which is an essential consideration in drug development .

Antimicrobial and Antifungal Applications

Chalcone derivatives, which include the core structure of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride , have demonstrated significant antimicrobial and antifungal activities. These properties make them candidates for the development of new antimicrobial and antifungal agents, which are increasingly important due to rising antibiotic resistance .

Antifungal Efficacy Against Trichophyton Rubrum

Specifically, one chalcone derivative has shown high antifungal efficacy against standardized strains of Trichophyton rubrum, a common cause of fungal infections. This suggests a potential application in the treatment of infections caused by this pathogen .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDBLWKFVXHGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865238 | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

CAS RN |

25629-50-9 | |

| Record name | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25629-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025629509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25629-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in the synthesis of Cloxacillin Sodium?

A: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride serves as a crucial intermediate in the synthesis of Cloxacillin Sodium. [] It reacts with 6-aminopenicillanic acid (6-APA) to form the final cloxacillin structure. This reaction is a key step in attaching the side chain responsible for some of Cloxacillin's pharmacological properties.

Q2: Can you describe the synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride as detailed in the research?

A: The synthesis involves several steps, starting with the conversion of 2-chlorobenzaldehyde to 2-chlorobenzaldehyde oxime. This oxime is then reacted with chlorine and ethyl acetoacetate, followed by hydrolysis with sodium hydroxide to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Finally, this carboxylic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to produce 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)